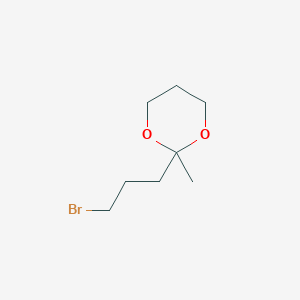
2-(3-Bromopropyl)-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with alkyl halides . For instance, the catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of similar compounds involves a dioxolane ring with a bromopropyl group attached . The exact structure of “2-(3-Bromopropyl)-2-methyl-1,3-dioxane” would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include elimination reactions . These reactions involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, a refractive index of around 1.478, and a boiling point of around 88°C/10mmHg .Aplicaciones Científicas De Investigación
Synthesis of Azaisonucleosides : The Michael reaction of 2,2-pentamethylene-5-nitro-1,3-dioxane with methyl 2-bromoacrylate yielded α-bromo-γ-nitroester, which was transformed into various 5,5-bis(hydroxymethyl)pyrrolidine analogues of nucleosides, highlighting the use of similar dioxane compounds in nucleoside analog synthesis (Mironiuk-Puchalska et al., 2002).
Chemical Property Estimation : Aspen Plus software was utilized to estimate the properties of an intermediate product similar to 2-methyl-1,3-dioxane and simulate its separation process from a low concentration broth, emphasizing the relevance of computational tools in the study and application of such compounds (Fang Yun-jin, 2007).
Renewable Fuel Additives : Research indicated that compounds like 2,3-butanediol could be dehydrated to form a complex mixture of dioxolanes, which exhibited high anti-knock properties and substantial net heat of combustion, marking their potential as sustainable gasoline blending components or industrial solvents (Harvey et al., 2016).
Bromination in Organic Synthesis : The bromination of 1-arylethanones and related compounds in dioxane resulted in the creation of 2,2-dibromo-l-arylethanones, underlining the role of dioxane compounds in facilitating halogenation reactions in organic synthesis (Terent’ev et al., 2006).
Peptide Analogue Synthesis : The Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane and 2-(2-bromoethyl)-1,3-dioxolane were used in the synthesis of ketone adducts, serving as intermediates in the creation of ketomethylene analogues of peptides, showcasing the application of dioxane derivatives in the synthesis of bioactive molecules (Johnson & Miller, 2009).
Structure and Spectral Analysis : Studies focused on the microwave spectrum and structural parameters of 2-methyl-1,3-dioxane, providing insight into the molecular structure and behavior of such compounds, valuable in the fields of material science and molecular engineering (Mamleev et al., 2007).
Synthesis of Polyketides : Research on the transformation of bromopropyl-dioxane derivatives into valuable intermediates for the synthesis of natural compounds with antitumor activity highlighted the role of dioxane compounds in the synthesis of medically significant molecules (Shklyaruck, 2015).
Conformational Analysis : Structural and conformational analyses of various 1,3-dioxane derivatives provided insights into their molecular dynamics, essential for understanding their chemical behavior and potential applications in various scientific fields (Khazhiev et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromopropyl)-2-methyl-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCSJCLVVSSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-2-methyl-1,3-dioxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2624644.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2624647.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
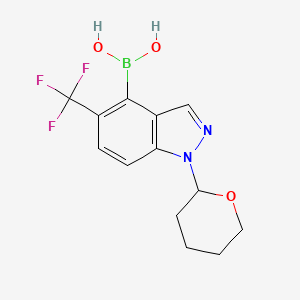
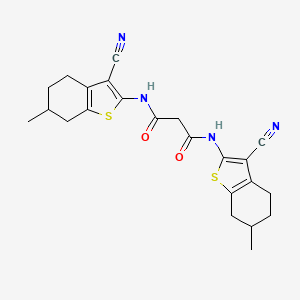
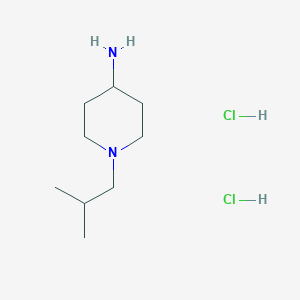

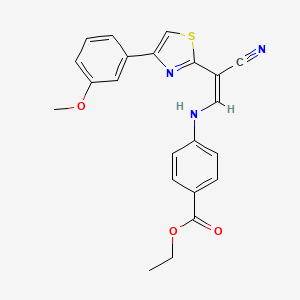
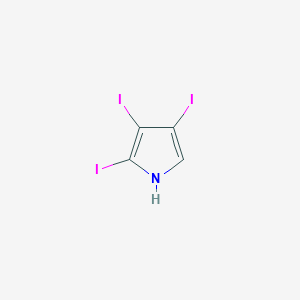
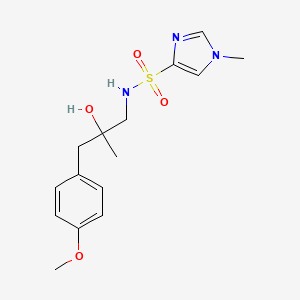
![1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2624659.png)